molecular formula C5H9ClF3NO B14030012 (3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hcl

(3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hcl

Cat. No.: B14030012
M. Wt: 191.58 g/mol
InChI Key: FPGXJFRUOBTEGT-PGMHMLKASA-N
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Description

(3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as copper or palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Amines: Compounds like trifluoromethylamine share similar structural features and reactivity.

    Fluorinated Tetrahydrofurans: These compounds have similar ring structures but differ in the type and position of fluorine atoms.

Uniqueness

(3R)-3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride is unique due to the specific placement of the trifluoromethyl group on the tetrahydrofuran ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

(3R)-3-(trifluoromethyl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)1-2-10-3-4;/h1-3,9H2;1H/t4-;/m1./s1

InChI Key

FPGXJFRUOBTEGT-PGMHMLKASA-N

Isomeric SMILES

C1COC[C@]1(C(F)(F)F)N.Cl

Canonical SMILES

C1COCC1(C(F)(F)F)N.Cl

Origin of Product

United States

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